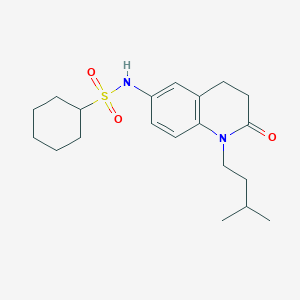![molecular formula C21H14ClN5O4 B2379459 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide CAS No. 1005298-21-4](/img/structure/B2379459.png)
4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide is a complex organic compound known for its potential applications in medicinal chemistry and biological research. This compound features a unique arrangement of functional groups that confer distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The preparation of 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide generally involves multiple steps of organic synthesis. One common approach is through the nitration of an appropriate benzamide derivative followed by chlorination and subsequent coupling with the pyrido[2,3-d]pyrimidinyl moiety.
Nitration: : The starting benzamide can undergo nitration using concentrated nitric acid and sulfuric acid as a catalyst at low temperatures.
Chlorination: : The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: : The chlorinated compound is then coupled with the pyrido[2,3-d]pyrimidinyl derivative using a palladium-catalyzed coupling reaction in the presence of a base like potassium carbonate.
Industrial Production Methods:
Industrial synthesis typically involves optimization of the above steps to achieve higher yields and purity, often incorporating continuous flow reactors to handle reactive intermediates safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the phenyl and pyrido[2,3-d]pyrimidinyl moieties, forming corresponding oxides.
Reduction: : The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid.
Substitution: : The chloro group can undergo nucleophilic substitution with various nucleophiles like amines, alcohols, or thiols, forming derivatives with potential enhanced biological activity.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: : Various amines, alcohols, and thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Reduction product: 4-amino-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide.
Substitution products: Derivatives with substituted nucleophiles at the chloro position.
Aplicaciones Científicas De Investigación
This compound is notable for its versatility in scientific research, especially in the fields of chemistry, biology, and medicine.
Chemistry:
Utilized as a building block for the synthesis of novel pharmaceuticals.
Investigation of its reactivity and derivatization for creating new compounds with unique properties.
Biology:
Probes for studying enzyme interactions due to its structured moieties that mimic biological substrates.
Studied for its potential to inhibit specific biological pathways.
Medicine:
Investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Preclinical trials to evaluate its efficacy and safety profiles.
Industry:
Used in the development of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The precise mechanism of action for 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide can vary depending on its application. Generally, its biological activity involves interaction with molecular targets such as enzymes, receptors, or DNA, altering specific cellular pathways.
Molecular Targets and Pathways:
Enzyme inhibition by binding to active sites or allosteric sites.
Interaction with DNA or RNA, potentially affecting gene expression.
Modulation of receptor activity in cellular signaling pathways.
Comparación Con Compuestos Similares
4-chloro-N-(3-phenyl-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one)
4-chloro-N-(3-aminophenyl)-3-nitrobenzamide
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide
Uniqueness:
What sets 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide apart from these similar compounds is its distinct combination of functional groups, which enables a broader range of chemical reactivity and biological interactions. This unique structure allows for tailored modifications, making it a versatile scaffold for drug development and other scientific investigations.
Propiedades
IUPAC Name |
4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O4/c1-12-24-19-16(6-3-9-23-19)21(29)26(12)15-5-2-4-14(11-15)25-20(28)13-7-8-17(22)18(10-13)27(30)31/h2-11H,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCHASUVEGLBLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)
![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)
![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)
![1-[4-(3-Pyridin-4-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2379384.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)

![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)
![3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2379396.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)
